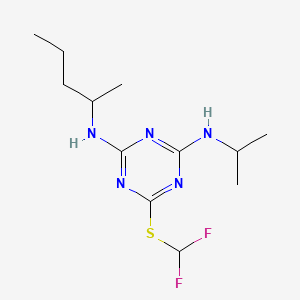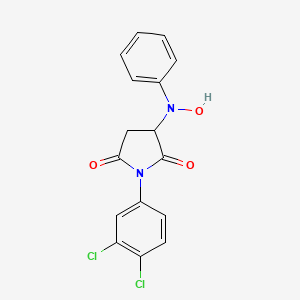![molecular formula C20H26N2O2 B14144764 [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate CAS No. 958955-61-8](/img/structure/B14144764.png)
[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with a 3,5-dimethylpyrazol-1-yl group and a 3-phenylpropanoate ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate typically involves the alkylation of pyrazoles with appropriate alkyl halides. For instance, the preparation of similar compounds has been carried out by alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF as the reaction medium . The reaction conditions often include refluxing the reactants and subsequent purification steps such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or esters.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science .
Biology and Medicine
The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and resins. Its unique chemical properties make it suitable for creating materials with specific mechanical or thermal properties .
Mechanism of Action
The mechanism by which [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. This coordination can alter the conformation of the target molecule, leading to changes in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylpyrazol-1-yl)benzimidazole
- 2-(3,5-Dimethylpyrazol-1-yl)ethylseleno derivatives
Uniqueness
Compared to similar compounds, [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate stands out due to its cyclohexyl ring, which provides additional steric bulk and potential for unique interactions with molecular targets. This structural feature can enhance its binding affinity and specificity in various applications .
Properties
CAS No. |
958955-61-8 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate |
InChI |
InChI=1S/C20H26N2O2/c1-15-14-16(2)22(21-15)18-10-6-7-11-19(18)24-20(23)13-12-17-8-4-3-5-9-17/h3-5,8-9,14,18-19H,6-7,10-13H2,1-2H3 |
InChI Key |
QQKZHLKZHQGJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCCCC2OC(=O)CCC3=CC=CC=C3)C |
solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


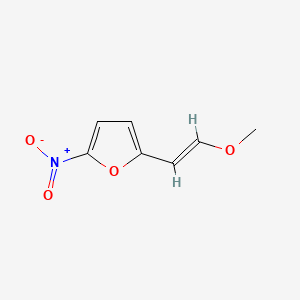
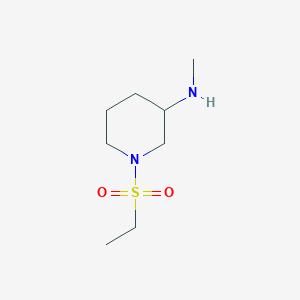
![methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14144701.png)

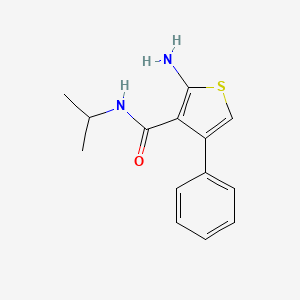
![(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane](/img/structure/B14144725.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide](/img/structure/B14144729.png)
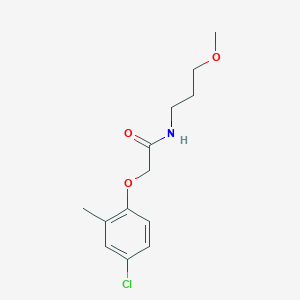
![3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal](/img/structure/B14144741.png)

![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144748.png)
